3-(3,5-Difluorobenzoyl)-5-fluoropyridine is a chemical compound characterized by a pyridine ring substituted at the 5-position with a fluorine atom and at the 3-position with a benzoyl group that contains two fluorine atoms. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities.
The compound can be synthesized through various chemical reactions involving fluorinated benzoyl chlorides and pyridine derivatives. Its structure imparts distinct chemical properties that enhance its reactivity and bioactivity, making it valuable in pharmaceutical research.
3-(3,5-Difluorobenzoyl)-5-fluoropyridine belongs to the class of fluorinated heterocycles, specifically pyridine derivatives. It is classified as an aromatic compound due to the presence of the pyridine ring and the benzoyl moiety.
The synthesis of 3-(3,5-Difluorobenzoyl)-5-fluoropyridine typically involves several key steps:
The molecular structure of 3-(3,5-Difluorobenzoyl)-5-fluoropyridine can be depicted as follows:
The compound's InChI Key is provided for database searches: InChI=1S/C12H8F3N/O/c13-9-4-6(14)2-1-3-7(9)10(15)11(16)12(17)18/h1-4H,(H2,16,17)
.
3-(3,5-Difluorobenzoyl)-5-fluoropyridine undergoes various chemical reactions due to its functional groups:
The presence of multiple electronegative fluorine atoms enhances the compound's reactivity towards nucleophiles, allowing for diverse synthetic pathways to generate derivatives with varying biological activities .
The mechanism of action for compounds like 3-(3,5-Difluorobenzoyl)-5-fluoropyridine often involves interaction with biological targets such as enzymes or receptors.
Research indicates that the compound's structure allows for effective interaction with biological systems, which could lead to therapeutic applications .
3-(3,5-Difluorobenzoyl)-5-fluoropyridine has potential applications in various fields:
CAS No.: 6596-96-9
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3